molecular formula C12H16N2O3 B186770 Methyl 2-amino-5-morpholin-4-ylbenzoate CAS No. 134050-76-3

Methyl 2-amino-5-morpholin-4-ylbenzoate

Cat. No.: B186770
CAS No.: 134050-76-3
M. Wt: 236.27 g/mol
InChI Key: QUFKDPNHPAIWCM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an amino group, a morpholine ring, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-amino-5-morpholin-4-ylbenzoate typically involves the reaction of 2-amino-5-morpholin-4-ylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Methyl 2-amino-5-morpholin-4-ylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-amino-5-morpholin-4-ylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-morpholin-4-ylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .

Comparison with Similar Compounds

Methyl 2-amino-5-morpholin-4-ylbenzoate can be compared with similar compounds such as:

    Methyl 2-amino-4-morpholin-4-ylbenzoate: Differing in the position of the morpholine ring, which affects its chemical reactivity and biological activity.

    Methyl 2-amino-5-piperidin-4-ylbenzoate: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological properties.

    Methyl 2-amino-5-pyrrolidin-4-ylbenzoate: Features a pyrrolidine ring, which influences its interaction with biological targets. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-5-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFKDPNHPAIWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566520
Record name Methyl 2-amino-5-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134050-76-3
Record name Methyl 2-amino-5-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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